molecular formula C15H21BrN2O4S B2758106 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415491-98-2

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Cat. No.: B2758106
CAS No.: 2415491-98-2
M. Wt: 405.31
InChI Key: CASCECFGQJBXJW-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is an organic compound that contains a bromine atom, a methanesulfonyl group, a methoxypiperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxypiperidine ring may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to its combination of structural features, including the bromine atom, methanesulfonyl group, methoxypiperidine ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCECFGQJBXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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